molecular formula C14H17N3O2S2 B2561461 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 2034292-76-5

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2561461
CAS No.: 2034292-76-5
M. Wt: 323.43
InChI Key: GYIIHXWBXYQBFA-UHFFFAOYSA-N
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Description

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Scientific Research Applications

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thian-4-yl and thiophen-2-yl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Formation of the Thian-4-yl Intermediate: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of the Thiophen-2-yl Intermediate: This can be achieved through various methods, including the reaction of thiophene with acetic anhydride.

    Coupling Reaction: The final step involves the coupling of the two intermediates using reagents such as oxalyl chloride and subsequent reaction with an amine to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thianyl groups can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Another antimicrobial agent with a similar structure.

Uniqueness

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide is unique due to its combination of thianyl and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c18-12(8-11-2-1-5-21-11)15-9-13-16-14(17-19-13)10-3-6-20-7-4-10/h1-2,5,10H,3-4,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIHXWBXYQBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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